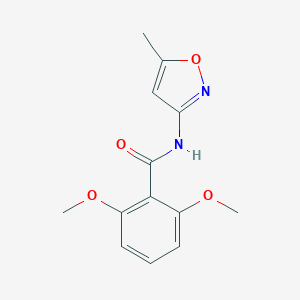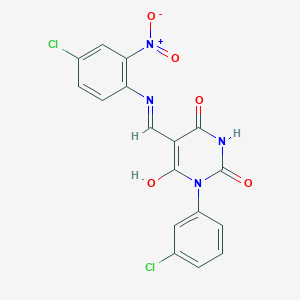
2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Naphthalene Substitution: The naphthalene moiety is introduced via a nucleophilic aromatic substitution reaction, where a naphthylamine derivative reacts with the thiazole intermediate.
Acetamide Formation: The final step involves the coupling of the 4-chlorophenoxyacetic acid with the thiazole-naphthalene intermediate using coupling reagents such as carbodiimides (e.g., DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the acetamide group or the aromatic rings, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The planar structure of the naphthalene moiety might allow the compound to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(4-(phenyl)thiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-(4-bromophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenoxy)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide: Similar structure but with the naphthalene moiety attached at a different position.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups and structural features. The presence of both the chlorophenoxy and naphthalen-1-yl groups, along with the thiazole ring, provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c22-15-8-10-16(11-9-15)26-12-20(25)24-21-23-19(13-27-21)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13H,12H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNSMEFFEKBMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-dimethyl-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439628.png)
![2-(butylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B439630.png)
![5-bromo-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B439639.png)
![[2-(4-Chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B439657.png)


![2-amino-4-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B439732.png)
![METHYL 4-({[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B439742.png)
![5-[(5-chloro-2-hydroxyanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439744.png)
![ethyl 2-chloro-5-{[(1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B439758.png)
![methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B439761.png)
![Ethyl 4-cyano-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B439763.png)

![1-(4-chlorophenyl)-5-{[4-(1-piperidinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439773.png)
